3,3'-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2,5-dimethylfuran)
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Overview
Description
3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2,5-dimethylfuran) is a compound known for its unique photochromic properties. This compound belongs to the class of diarylethenes, which are well-characterized molecular photoswitches that undergo reversible photocyclization. The compound’s structure includes a perfluorocyclopentene core with two 2,5-dimethylfuran groups attached, making it a versatile molecule for various applications .
Preparation Methods
The synthesis of 3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2,5-dimethylfuran) typically involves the following steps:
Starting Materials: The synthesis begins with perfluorocyclopentene and 2,5-dimethylfuran.
Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. A suitable solvent, such as dichloromethane or toluene, is used.
Catalysts and Reagents: Catalysts like palladium or nickel complexes are often employed to facilitate the coupling reactions.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2,5-dimethylfuran) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives.
Photocyclization: One of the most significant reactions is reversible photocyclization, where the compound switches between open and closed forms under UV and visible light.
Scientific Research Applications
3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2,5-dimethylfuran) has a wide range of scientific research applications:
Chemistry: It is used as a molecular photoswitch in the development of photoresponsive materials and devices.
Biology: The compound is employed in the study of light-controlled biological processes and as a tool for optogenetics.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism of action of 3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2,5-dimethylfuran) involves reversible isomerization between two forms upon exposure to light. The compound absorbs UV light, leading to the formation of a closed-ring isomer. This closed form can revert to the open form upon exposure to visible light. The process involves changes in the electronic structure and conformation of the molecule, which can be harnessed to control various physical and chemical properties .
Comparison with Similar Compounds
3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2,5-dimethylfuran) is unique due to its high photochromic efficiency and stability. Similar compounds include:
3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methylbenzo[b]thiophene): Known for its slower cycloreversion rates compared to the rigid core photoswitches.
1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene: Another diarylethene derivative with different photophysical properties.
3,3’-(Thieno[3,4-b]thiophene-2,3-diyl)bis(2-methylbenzo[b]thiophene): Exhibits different cycloreversion dynamics due to its rigid core structure.
Properties
Molecular Formula |
C17H14F6O2 |
---|---|
Molecular Weight |
364.28 g/mol |
IUPAC Name |
3-[2-(2,5-dimethylfuran-3-yl)-3,3,4,4,5,5-hexafluorocyclopenten-1-yl]-2,5-dimethylfuran |
InChI |
InChI=1S/C17H14F6O2/c1-7-5-11(9(3)24-7)13-14(12-6-8(2)25-10(12)4)16(20,21)17(22,23)15(13,18)19/h5-6H,1-4H3 |
InChI Key |
RTMOBSGMORGOLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=C(C(C(C2(F)F)(F)F)(F)F)C3=C(OC(=C3)C)C |
Origin of Product |
United States |
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